molecular formula C15H18N2 B13148739 1-Benzyl-4-cyclopentyl-1H-pyrazole

1-Benzyl-4-cyclopentyl-1H-pyrazole

Cat. No.: B13148739
M. Wt: 226.32 g/mol
InChI Key: WANFAPBVDSVXBT-UHFFFAOYSA-N
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Description

1-Benzyl-4-cyclopentyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a benzyl group at the 1-position and a cyclopentyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-Benzyl-4-cyclopentyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with an appropriate diketone or aldehyde. For instance, the reaction of benzylhydrazine with cyclopentanone under acidic or basic conditions can yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-cyclopentyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The benzyl and cyclopentyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-cyclopentyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in various organic reactions and can be used to study reaction mechanisms.

    Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent. Its unique structure allows it to interact with specific biological targets.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-Benzyl-4-cyclopentyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:

    1-Benzyl-3-methyl-1H-pyrazole: This compound has a methyl group instead of a cyclopentyl group, which may affect its chemical and biological properties.

    1-Benzyl-4-iodo-1H-pyrazole:

    1-Benzyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group at the 4-position introduces additional functional groups that can participate in various chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1-benzyl-4-cyclopentylpyrazole

InChI

InChI=1S/C15H18N2/c1-2-6-13(7-3-1)11-17-12-15(10-16-17)14-8-4-5-9-14/h1-3,6-7,10,12,14H,4-5,8-9,11H2

InChI Key

WANFAPBVDSVXBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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